molecular formula C14H21NO2 B5740579 5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione

5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione

Cat. No.: B5740579
M. Wt: 235.32 g/mol
InChI Key: GVPQIMQHDUYEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione is an organic compound belonging to the class of cyclic diketones. This compound is known for its unique structural features, which include a cyclohexane ring substituted with two methyl groups and a pyrrolidine ring. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with pyrrolidine and an appropriate aldehyde under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds and as a precursor for the preparation of spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the enzyme’s activity. This inhibition can lead to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexane ring with a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(15-6-4-5-7-15)13-11(16)8-14(2,3)9-12(13)17/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPQIMQHDUYEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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